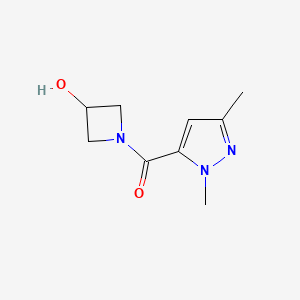![molecular formula C10H9BrClN3 B1467347 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250209-85-8](/img/structure/B1467347.png)
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(2-Bromophenylmethyl)-4-(chloromethyl)-1H-1,2,3-triazole (1-BPMCT) is an organic compound belonging to the class of triazoles. It is a five-membered heterocyclic compound with a molecular formula of C7H6BrClN3. 1-BPMCT is an important synthetic intermediate in the preparation of various organic compounds and has been extensively studied due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Synthesis and Chemical Characterization
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives are synthesized through various chemical processes. For example, triazolyl-functionalized energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, demonstrating the compound's versatility in creating other complex structures (Wang et al., 2007). Similarly, a range of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and derivatives were synthesized, with the structures confirmed using elemental analysis, 1H NMR, and chromatographic mass spectral analysis (Safonov & Nevmyvaka, 2020).
Biological Activity and Applications
Antimicrobial and Antifungal Properties
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole derivatives have shown significant biological activity, particularly in antimicrobial and antifungal domains. For instance, compounds like 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and characterized, indicating the compound's relevance in medicinal chemistry (Wujec & Typek, 2023). Various derivatives of 1,2,4-triazole have been reported to exhibit antimicrobial and antifungal activity, making them potential candidates for pharmacological agents (Safonov & Panasenko, 2022).
Applications in Medicinal and Veterinary Science
1,2,4-Triazole derivatives are being explored for their wide spectrum of biological activity, with specific emphasis on antimicrobial and antifungal effects, which are essential for new drug development in medical and veterinary sciences. These derivatives are subject to thorough research due to their potential therapeutic applications (Ohloblina, Bushuieva & Parchenko, 2022).
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOBDZZSQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



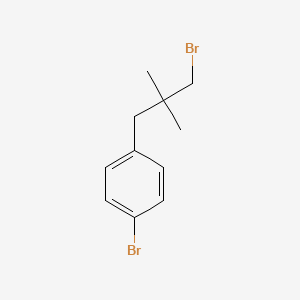
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

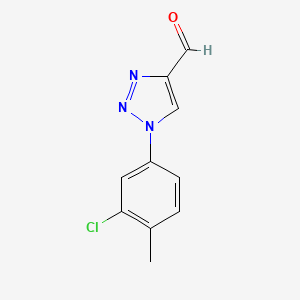
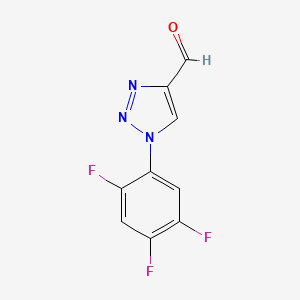
![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
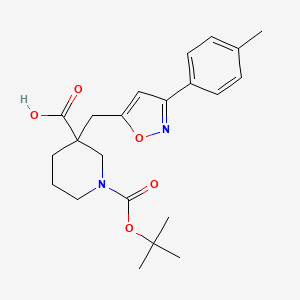

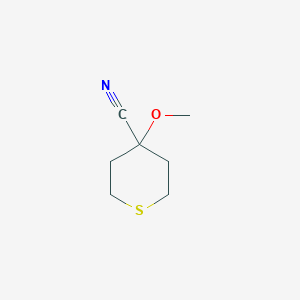
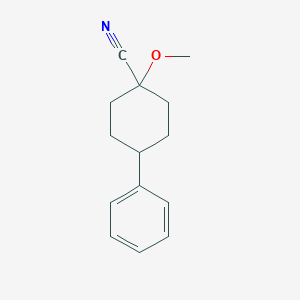
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
